molecular formula C11H5Cl2N3OS B3042049 5-Chloro-2-(5-(3-chlorothiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyridine CAS No. 478488-83-4

5-Chloro-2-(5-(3-chlorothiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyridine

Cat. No.: B3042049
CAS No.: 478488-83-4
M. Wt: 298.1 g/mol
InChI Key: QLWZGYISUDNRSA-UHFFFAOYSA-N
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Description

5-Chloro-2-(5-(3-chlorothiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a 1,2,4-oxadiazole ring and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(5-(3-chlorothiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyridine typically involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of a suitable hydrazide with a nitrile oxide. The nitrile oxide can be generated in situ from a chloro-substituted nitrile.

    Coupling with the thiophene ring: The 3-chlorothiophene-2-yl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative of the thiophene.

    Final assembly: The oxadiazole-thiophene intermediate is then coupled with a chloropyridine derivative under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents on the pyridine and thiophene rings.

    Oxidation and Reduction: The thiophene ring can participate in oxidation and reduction reactions, which can modify its electronic properties and reactivity.

    Cyclization Reactions: The oxadiazole ring can be involved in cyclization reactions, forming larger heterocyclic systems.

Common Reagents and Conditions

    Palladium catalysts: Used in Suzuki-Miyaura coupling reactions.

    Nitrile oxides: For the formation of the oxadiazole ring.

    Hydrazides: As precursors for the oxadiazole ring formation.

    Oxidizing and reducing agents: For modifying the thiophene ring.

Major Products Formed

    Substituted derivatives: Depending on the reagents used, various substituted derivatives of the compound can be formed.

    Cyclized products: Larger heterocyclic systems can be formed through cyclization reactions.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The electronic properties of the compound make it a candidate for use in organic semiconductors and other electronic materials.

    Biological Studies: The compound can be used as a probe to study various biological processes, particularly those involving heterocyclic compounds.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(5-(3-chlorothiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyridine would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The oxadiazole and thiophene rings can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(5-(3-Chlorothiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyridine: Lacks the chloro substituent on the pyridine ring.

    5-Chloro-2-(5-(2-thienyl)-1,2,4-oxadiazol-3-yl)pyridine: Has a thiophene ring without the chloro substituent.

Uniqueness

The presence of both chloro substituents on the pyridine and thiophene rings in 5-Chloro-2-(5-(3-chlorothiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyridine enhances its reactivity and potential for further functionalization. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-(5-chloropyridin-2-yl)-5-(3-chlorothiophen-2-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5Cl2N3OS/c12-6-1-2-8(14-5-6)10-15-11(17-16-10)9-7(13)3-4-18-9/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLWZGYISUDNRSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)C2=NOC(=N2)C3=C(C=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478488-83-4
Record name 5-Chloro-2-(5-(3-chlorothiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0478488834
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-CHLORO-2-(5-(3-CHLOROTHIOPHEN-2-YL)-1,2,4-OXADIAZOL-3-YL)PYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VTC25AJ7C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-(5-(3-chlorothiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyridine
Reactant of Route 2
5-Chloro-2-(5-(3-chlorothiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyridine
Reactant of Route 3
5-Chloro-2-(5-(3-chlorothiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyridine

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